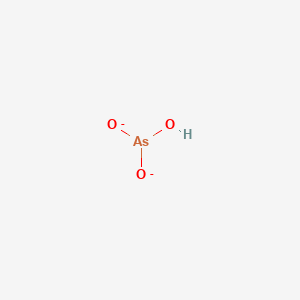
Arsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonous acid is a member of arsonous acids. It is a conjugate acid of an arsonite(1-).
Applications De Recherche Scientifique
Forensic Analysis in Arson Investigations
Arsonous acid and its derivatives play a significant role in forensic investigations, particularly in the analysis of fire debris. Researchers have studied the impact of this compound alteration on ignitable liquids like fuels, alcohols, and thinners, which are commonly used in arson. These studies focus on how sulfuric acid modification alters the chemical composition of these substances, affecting their identification in forensic settings. Advanced techniques like spectral and chromatographic analysis help in understanding the chemical changes and identifying the accelerants used in arsons (Martín-Alberca et al., 2018).
Environmental Impact and Degradation
The environmental impact and degradation of phenyl-substituted arsonic acids, often used in the poultry industry, have been explored in scientific research. Studies show that these compounds can degrade rapidly under certain conditions, forming phenols, arsenite, and arsenate as primary products. Advanced oxidative processes employing radicals like hydroxyl and sulfate are effective for the remediation of these compounds (Xu et al., 2007).
Biotransformation in Microbial Environments
Arsonic acid derivatives undergo significant biotransformation in microbial environments, such as those found in poultry litter. Research has demonstrated that compounds like 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) are rapidly transformed by Clostridium species, releasing more toxic inorganic arsenic. This transformation plays a crucial role in the environmental and health impact of these compounds (Stolz et al., 2007).
Analytical Techniques in Arson Residue Analysis
Significant advancements in analytical techniques for arson residue analysis have been made over the years. Modern methods like comprehensive two-dimensional gas chromatography and mass spectrometry have revolutionized the identification of ignitable liquid residues, increasing sensitivity and discrimination. These techniques are crucial in arson investigations, where identifying the presence of specific accelerants is key (Pert et al., 2006).
Surface Modification Applications
Arsonic acid has been explored as a robust anchor group for surface modification, particularly in nanoparticle applications. Research shows that arsonic acid exhibits strong affinity and stability when used as an anchor for ligand molecules on surfaces like iron oxide nanoparticles. This has potential applications in various fields, including nanotechnology and material science (Ahn et al., 2013).
Propriétés
Formule moléculaire |
AsH3O2 |
|---|---|
Poids moléculaire |
109.944 g/mol |
Nom IUPAC |
arsonous acid |
InChI |
InChI=1S/AsH3O2/c2-1-3/h1-3H |
Clé InChI |
NRBZEAAIJMPAGL-UHFFFAOYSA-N |
SMILES |
O[AsH]O |
SMILES canonique |
O[AsH]O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



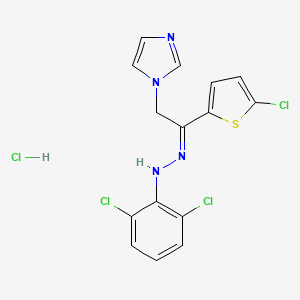

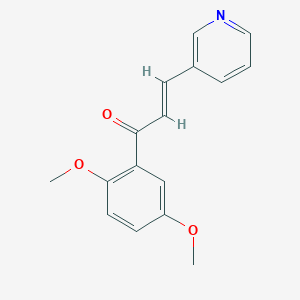
![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)
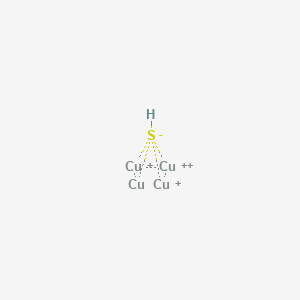
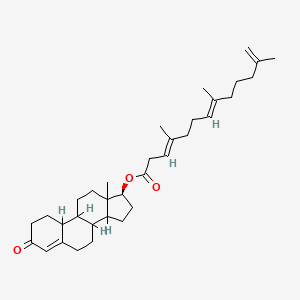
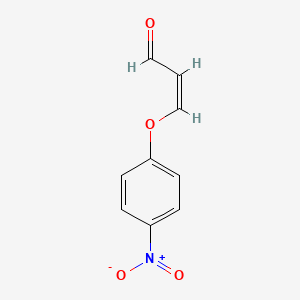
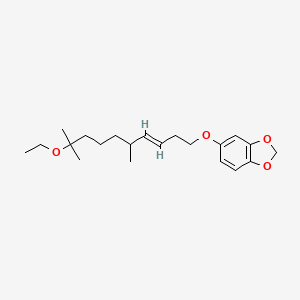
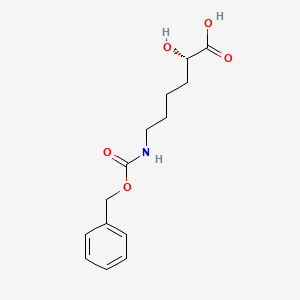

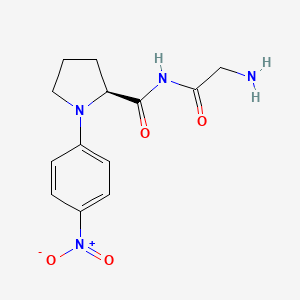
![3-hydroxy-N-[(2E,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]pyridine-2-carboxamide](/img/structure/B1237663.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide](/img/structure/B1237664.png)
